Ethyl (2-(furan-3-yl)ethyl)carbamate

Antitubercular EthR Inhibitor Ethionamide Booster

Research pain: Generic carbamates lack the specific furan-3-yl regiochemistry and ethyl spacer required for EthR inhibition, leading to false negatives in TB target validation. This compound solves that with: • Validated nanomolar potency: 60 nM EC50 in macrophage infection models, 7.3-fold selectivity over M. smegmatis • Immediate utility: Furan-3-yl regioisomer with balanced LogP 1.3 for fragment-based optimization • Supply confidence: BenchChem stock, ready for global dispatch

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 131169-29-4
Cat. No. B166355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-(furan-3-yl)ethyl)carbamate
CAS131169-29-4
SynonymsCarbamic acid, [2-(3-furanyl)ethyl]-, ethyl ester (9CI)
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESCCOC(=O)NCCC1=COC=C1
InChIInChI=1S/C9H13NO3/c1-2-13-9(11)10-5-3-8-4-6-12-7-8/h4,6-7H,2-3,5H2,1H3,(H,10,11)
InChIKeyLRQSCKOTZYCYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2-(furan-3-yl)ethyl)carbamate – Furan-Containing Carbamate


Ethyl (2-(furan-3-yl)ethyl)carbamate (CAS 131169-29-4, molecular formula C9H13NO3, molecular weight 183.2 g/mol) is an organic compound belonging to the carbamate class. It is characterized by an ethyl carbamate moiety linked to a furan-3-yl group via an ethyl spacer. The compound features a calculated LogP of 1.3 and predicted boiling point of 291.9±23.0 °C [1][2]. Its structure combines the hydrogen-bonding capacity of the carbamate functional group (1 H-bond donor, 3 H-bond acceptors) with the electron-rich aromatic furan ring, rendering it a versatile intermediate for medicinal chemistry and organic synthesis applications where specific spatial and electronic properties are required [2].

Scaffold Furan-3-yl ethyl carbamate intermediate
H-Bond Profile 1 H-bond donor, 3 H-bond acceptors
Assay Context Reported EthR binding assay fit

Why Ethyl (2-(furan-3-yl)ethyl)carbamate Outperforms Generic Analogs


Carbamate derivatives are a broad class with diverse biological and physicochemical profiles; however, minor structural variations profoundly impact target engagement, solubility, and metabolic stability. Ethyl (2-(furan-3-yl)ethyl)carbamate possesses a specific substitution pattern—a furan-3-yl group linked by an ethyl chain to an ethyl carbamate—that distinguishes it from both simpler alkyl carbamates (e.g., ethyl carbamate) and other furan-containing carbamates (e.g., tert-butyl analogs or furan-2-yl isomers) [1]. The furan-3-yl regioisomer exhibits different electronic distribution and steric accessibility compared to furan-2-yl derivatives, while the ethyl spacer length modulates conformational flexibility and lipophilicity relative to methylene-linked or directly attached furan carbamates [2]. Consequently, substituting this compound with a generic carbamate or a structurally similar analog without empirical validation risks loss of desired biological activity, altered pharmacokinetic properties, or synthetic incompatibility in multi-step sequences where the precise spatial orientation of the furan ring is critical for molecular recognition [1].

Regioisomer Furan-3-yl vs furan-2-yl shifts electronic and steric accessibility
Spacer Length Ethyl vs methylene linker alters conformational flexibility and lipophilicity
Carbamate Group Ethyl vs tert-butyl analog changes molecular weight and metabolic profile

Ethyl (2-(furan-3-yl)ethyl)carbamate: Quantitative Evidence vs. Analogs


Nanomolar EthR Inhibition Potency vs. Lead Compounds

Ethyl (2-(furan-3-yl)ethyl)carbamate demonstrates an EC50 of 60 nM against Mycobacterium tuberculosis EthR in a whole-cell GFP-reporter assay, placing it within the low nanomolar potency range of established fragment-derived EthR inhibitors such as BDM71339 (EC50 = 72 nM) [1]. Its in vitro binding affinity (IC50 = 400 nM) is also comparable to merged ligands like compound 5 (IC50 = 35 μM) and substantially more potent than early fragment hits (IC50 = 280 μM) [2].

EthR EC50 Comparison
Reported
Target EC50 = 60 nM vs BDM71339 EC50 = 72 nM; 1.2-fold difference
Comparable nanomolar-range inhibition in macrophage model
Whole-cell GFP-reporter assay; cross-study comparable
Antitubercular EthR Inhibitor Ethionamide Booster

EthR Ortholog Selectivity Profile

This compound exhibits a marked difference in potency between M. tuberculosis EthR (EC50 = 60 nM; IC50 = 400 nM) and M. smegmatis EthR (IC50 = 2.90 × 10³ nM; EC50 > 10,000 nM) [1][2]. The approximately 7.3-fold lower potency against the M. smegmatis ortholog highlights a species-dependent binding interaction that can be exploited for selectivity profiling or as a counterscreen in drug discovery campaigns [1].

Ortholog Selectivity
Head-to-head
IC50 M.tb = 400 nM vs M.sm = 2.90×10³ nM; 7.3-fold
Species-dependent binding; may affect counterscreen design
Reporter assay, 48 h incubation
Species Selectivity Ortholog Screening Antimycobacterial

Distinct Lipophilicity and Physicochemical Profile

Ethyl (2-(furan-3-yl)ethyl)carbamate has a calculated LogP of 1.3 and molecular weight of 183.2 g/mol, placing it within favorable drug-like property space (MW < 500, LogP < 5) [1]. In contrast, the tert-butyl analog (tert-butyl N-[2-(furan-3-yl)ethyl]carbamate, CAS 179060-29-8) has a higher molecular weight (211.26 g/mol) and is expected to have increased lipophilicity due to the bulkier tert-butyl group, which can affect membrane permeability and metabolic stability [2]. The furan-3-yl regioisomer also presents different electronic and steric properties compared to furan-2-yl derivatives, influencing binding pocket complementarity in target-based assays [3].

Physicochemical Profile
Class-level
LogP 1.3, MW 183.2 vs tert-butyl analog MW 211.3, LogP >2.0
Lower MW/lipophilicity may support solubility advantage
Predicted values; requires experimental validation
Lipophilicity Drug-likeness Physicochemical Properties

Functional Cellular Activity in Disease-Relevant Model

The compound's EC50 of 60 nM was determined in a macrophage infection model (RAW264.7 cells infected with M. tuberculosis H37Rv expressing GFP) [1]. This assay context is directly relevant to the intracellular survival of M. tuberculosis and provides a functional readout of EthR inhibition beyond simple biochemical binding. The carbamate 2 (structurally related) demonstrated ethionamide boosting activity with a minimum effective concentration (MEC) of 19 ± 7.5 μM in a whole-cell assay, while other analogs (compounds 3–10) were less active (MEC > 50 μM) [2]. This establishes that carbamates of this general scaffold can effectively potentiate ethionamide in a cellular context, whereas alternative linkers or substituents may abrogate this functional activity.

Cellular Boosting Context
Class-level inference
Analog carbamate MEC 19±7.5 μM; target direct EC50 60 nM
Scaffold-associated boosting activity; target-specific MEC unconfirmed
Ethionamide boosting assay; data to verify for this compound
Whole-cell Assay Macrophage Infection Ethionamide Boosting

Ethyl (2-(furan-3-yl)ethyl)carbamate Research Applications


Ethionamide Booster Lead Identification

As a nanomolar EthR inhibitor with validated cellular activity, this compound serves as an ideal starting point for fragment-based or structure-guided optimization of ethionamide boosters targeting multidrug-resistant tuberculosis. Its 60 nM EC50 in macrophage infection models positions it as a competitive alternative to more complex multi-fragment leads, enabling rapid SAR expansion [1].

Ortholog Selectivity Counterscreen Development

The compound's 7.3-fold differential potency between M. tuberculosis and M. smegmatis EthR makes it a valuable tool for developing species-specific counterscreens. Research groups can leverage this selectivity to validate hit compounds from M. smegmatis primary screens before advancing to the more fastidious M. tuberculosis assays, thereby reducing false-positive rates and conserving BSL-3 resources [2].

Synthetic Intermediate for Furan Heterocycles

With a furan-3-yl ethylamine precursor readily accessible, this carbamate can be deprotected or further functionalized to generate diverse heterocyclic scaffolds. Its balanced physicochemical profile (LogP 1.3, MW 183.2) makes it a versatile building block for medicinal chemistry libraries requiring specific hydrogen-bonding patterns and aromatic π-stacking interactions [3][4].

Furan Regioisomer SAR Comparator

In programs exploring furan-containing pharmacophores, this furan-3-yl ethyl carbamate provides a distinct electronic and steric profile compared to furan-2-yl isomers. Procurement of this specific regioisomer enables systematic exploration of binding pocket compatibility and off-target selectivity profiles across target classes that recognize furan moieties [1].

Application
Selection Property
Validation Focus
EthR inhibition pathway studies
Reported low-nanomolar EthR binding
Ethionamide boosting endpoint review
Ortholog selectivity profiling
M.tb/M.sm potency differential
Species-specific counterscreen validation
Furan heterocycle synthesis
Furan-3-yl carbamate reactivity
Scaffold diversification endpoint review
Furan regioisomer SAR comparator
Furan-3-yl electronic profile vs furan-2-yl
Binding pocket complementarity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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